Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(3-methoxyphenyl)oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-8-5-3-4-7(6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUPNYQHQNBLDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(O2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 3 Methoxyphenyl Oxirane 2 Carboxylate
Direct Epoxidation Strategies for Olefinic Precursors
The direct epoxidation of the corresponding α,β-unsaturated ester, methyl 3-(3-methoxy)cinnamate, represents a common and effective strategy for the synthesis of Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate. This approach involves the direct addition of an oxygen atom across the double bond of the cinnamate (B1238496) precursor. Various oxidant systems have been developed to facilitate this transformation, each with its own set of advantages and limitations.
Peracid-Mediated Epoxidation Protocols
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely employed reagents for the epoxidation of alkenes due to their reactivity and operational simplicity. The reaction proceeds through a concerted mechanism, often referred to as the Prilezhaev reaction, where the peroxy acid delivers an oxygen atom to the double bond. This method is generally effective for a wide range of olefins, including electron-deficient systems like α,β-unsaturated esters. The reaction is typically carried out in a suitable inert solvent, such as dichloromethane, at or below room temperature. While this method is robust, it generally results in the formation of a racemic mixture of the epoxide, as the peracid can approach the planar alkene from either face with equal probability.
Transition Metal-Catalyzed Epoxidation Systems
Transition metal complexes can catalyze the epoxidation of olefins, often with high efficiency and selectivity. These systems typically utilize a terminal oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, in conjunction with a metal catalyst. While a broad range of transition metals have been investigated for epoxidation reactions, specific data for the application of these systems to the synthesis of this compound is not extensively detailed in publicly available literature. However, general principles suggest that catalysts based on metals like tungsten, molybdenum, or manganese could be effective. The catalytic cycle generally involves the formation of a high-valent metal-oxo species which then transfers an oxygen atom to the alkene.
Advanced Oxidant Systems in Epoxidation
Research into more environmentally benign and efficient epoxidation methods has led to the development of advanced oxidant systems. These can include dioxiranes, generated in situ from a ketone and a persulfate salt (e.g., Oxone), or catalytic systems employing hydrogen peroxide with various activators. These methods can offer advantages in terms of safety, by-product profiles, and catalytic efficiency. The application of such systems to methyl 3-(3-methoxy)cinnamate would be expected to proceed, though specific documented examples for this particular substrate are scarce.
Enantioselective Epoxidation Methodologies
The synthesis of enantiomerically pure epoxides is of significant interest, particularly for pharmaceutical applications. Asymmetric epoxidation methods aim to control the stereochemical outcome of the reaction. Prominent examples include the Sharpless-Katsuki epoxidation of allylic alcohols and the Jacobsen-Katsuki epoxidation of unfunctionalized olefins. For a substrate like methyl 3-(3-methoxy)cinnamate, the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, would be a relevant approach. This catalytic system is known to be effective for the enantioselective epoxidation of cis-disubstituted and conjugated alkenes, often providing high enantiomeric excess (ee). The choice of the specific chiral ligand and reaction conditions is critical in achieving high stereoselectivity.
Stereocontrolled Oxirane Ring-Forming Reactions
An alternative to direct epoxidation is the construction of the oxirane ring through a stepwise process that allows for greater control over the resulting stereochemistry. The Darzens condensation is a classic and powerful example of such a strategy.
Darzens Condensation and Related Approaches
The Darzens condensation (or glycidic ester condensation) involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). For the synthesis of this compound, this would involve the reaction of 3-methoxybenzaldehyde (B106831) with methyl chloroacetate (B1199739).
The reaction is typically carried out in an anhydrous solvent, such as methanol (B129727) or aprotic polar solvents, with a strong base like sodium methoxide (B1231860), sodium ethoxide, or potassium tert-butoxide. The base deprotonates the α-carbon of the haloester, generating a carbanion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate undergoes an intramolecular nucleophilic substitution to form the epoxide ring.
The stereoselectivity of the Darzens condensation can be influenced by the reaction conditions, including the choice of base, solvent, and temperature. The reaction generally produces a mixture of cis and trans diastereomers, with the trans isomer often being the thermodynamic product and therefore favored. For the reaction between 3-methoxybenzaldehyde and methyl chloroacetate, the formation of the trans-epoxide is generally expected to be the major product.
| Aldehyde | α-Haloester | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 4-Methoxybenzaldehyde | Methyl chloroacetate | Sodium methoxide | Methanol | -10 to RT | 75 | Not specified |
| 3,4-Dimethoxybenzaldehyde | Methyl chloroacetate | Sodium methoxide | N/A | Room Temp | 78 | Not specified |
Note: The data in this table is based on analogous reactions and serves as a representative example of the Darzens condensation.
Sulfonium (B1226848) Ylide-Mediated Epoxidation (Corey-Chaykovsky Synthesis)
The Johnson-Corey-Chaykovsky reaction is a cornerstone in the synthesis of epoxides from carbonyl compounds. wikipedia.org This method utilizes a sulfur ylide, such as dimethyloxosulfonium methylide (Corey's ylide) or dimethylsulfonium methylide, to transfer a methylene (B1212753) group to an aldehyde or ketone. adichemistry.com In the context of synthesizing this compound, the reaction would typically proceed by reacting 3-methoxybenzaldehyde with a sulfur ylide bearing a methoxycarbonyl group.
The mechanism involves the nucleophilic addition of the ylide to the carbonyl carbon of the aldehyde. alfa-chemistry.com This forms a betaine (B1666868) intermediate. Unlike the Wittig reaction which eliminates phosphine (B1218219) oxide to form an alkene, the sulfonium group in the intermediate is a good leaving group. An intramolecular nucleophilic attack by the oxygen anion on the adjacent carbon displaces the dimethyl sulfoxide (B87167) (or dimethyl sulfide), resulting in the formation of the three-membered oxirane ring. wikipedia.orgadichemistry.com The reaction is known for its high stereochemical control. alfa-chemistry.com
Key Reagents in Corey-Chaykovsky Epoxidation
| Reagent Type | Example(s) | Role |
|---|---|---|
| Sulfur Ylide Precursor | Trimethylsulfonium iodide, Trimethylsulfoxonium iodide | Source of the sulfonium salt |
| Base | Sodium hydride (NaH), n-Butyllithium (n-BuLi) | Deprotonates the sulfonium salt to form the active ylide |
| Carbonyl Compound | 3-Methoxybenzaldehyde | The electrophile that is converted to an epoxide |
| Solvent | Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | Solubilizes reactants and intermediates |
Intramolecular Cyclization Mechanisms for Oxirane Formation
Intramolecular cyclization represents a fundamental strategy for the formation of the oxirane ring. The most prominent example applicable to this synthesis is the Darzens glycidic ester condensation. unacademy.com This reaction involves the condensation of an α-halo ester with an aldehyde in the presence of a base to form an α,β-epoxy ester (a glycidic ester). unacademy.com
For the target molecule, this pathway would involve the reaction of 3-methoxybenzaldehyde with methyl chloroacetate or methyl bromoacetate (B1195939) using a base like sodium ethoxide or potassium tert-butoxide. The mechanism proceeds in two key steps:
The base abstracts an acidic α-proton from the methyl α-haloacetate, forming a carbanion (enolate).
This carbanion acts as a nucleophile, attacking the carbonyl carbon of 3-methoxybenzaldehyde to form a tetrahedral intermediate (a halohydrin ester).
The intermediate then undergoes a rapid, intramolecular SN2 reaction where the alkoxide ion displaces the adjacent halide ion, closing the ring to form the desired oxirane product. unacademy.com
Another intramolecular approach involves the cyclization of a pre-formed halohydrin. This would entail the synthesis of a methyl 2-halo-3-hydroxy-3-(3-methoxyphenyl)propanoate intermediate, which upon treatment with a base, would undergo deprotonation of the hydroxyl group followed by intramolecular displacement of the halide to yield the epoxide.
Esterification and Chemoselective Functional Group Interconversion Pathways
The synthesis of the target molecule can be approached by first forming the oxirane carboxylic acid and then performing an esterification reaction. The Fischer-Speier esterification is a classic and direct method for this transformation. masterorganicchemistry.com It involves reacting 3-(3-methoxyphenyl)oxirane-2-carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the formation of the methyl ester. masterorganicchemistry.com
Chemoselectivity is crucial when manipulating multifunctional molecules like glycidic esters. The oxirane ring is highly strained and susceptible to nucleophilic attack, providing a handle for selective transformations while leaving the ester and aryl methoxy (B1213986) groups intact. For instance, the ring-opening of glycidic esters is a well-studied chemoselective process. Research on the closely related compound, methyl trans-3-(4-methoxyphenyl)glycidate, has shown that reaction with nucleophiles like thiophenols can be highly selective. rsc.org The regioselectivity and stereoselectivity of the ring-opening are heavily influenced by reaction conditions such as solvent and temperature, demonstrating the ability to selectively target the C2 or C3 position of the epoxide. rsc.org
Influence of Conditions on a Chemoselective Ring-Opening Reaction
| Condition | Parameter | Outcome on Selectivity |
|---|---|---|
| Temperature | Low (Room Temp) vs. High | At room temperature, trans-opening is favored. At higher temperatures, cis-opening becomes predominant. rsc.org |
| Solvent | Protic vs. Dipolar Aprotic | In dipolar aprotic solvents, formation of a regioisomer via attack at the C2 position can be enhanced. rsc.org |
| Catalyst | Absent vs. Present | Catalysts can alter the rate and selectivity of the ring-opening reaction. |
Chemoenzymatic and Biocatalytic Synthesis Approaches
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis, particularly for producing enantiomerically pure compounds. epa.gov
Lipase-Catalyzed Enantioselective Resolution of Racemic Oxirane-2-carboxylates
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer faster than the other. Lipases are frequently used for this purpose due to their stability, broad substrate specificity, and high enantioselectivity. nih.gov
For the racemic mixture of this compound, a lipase (B570770) can catalyze the enantioselective hydrolysis of one of the ester enantiomers into its corresponding carboxylic acid. This leaves the other, unreacted ester enantiomer in high enantiomeric purity. Patent literature describes this process for the structurally analogous 4-methoxy isomer, using lipases from sources like Serratia marcescens and Candida cylindracea. google.com The reaction is typically performed in a two-phase system containing an aqueous buffer and an organic solvent (e.g., toluene) to facilitate separation. google.com The unreacted (R)-ester and the formed (S)-acid can then be separated, providing access to both enantiopure isomers.
Examples of Lipases in Glycidic Ester Resolution
| Enzyme Source | Enantiomeric Excess (e.e.) Achieved | Yield | Reference |
|---|---|---|---|
| Serratia marcescens Lipase | 90-99% | 45-47.5% | google.com |
| Candida cylindracea Lipase | High (specific value not stated) | Not stated | google.com |
Exploration of Other Biocatalytic Systems in Oxirane Synthesis
Beyond lipase-mediated resolution, other biocatalytic systems are valuable for synthesizing chiral epoxides. nih.gov
Monooxygenases: These enzymes can directly catalyze the asymmetric epoxidation of olefins. A potential biocatalytic route to an enantiopure form of the target molecule could involve the epoxidation of methyl (E)-3-(3-methoxyphenyl)acrylate using a suitable monooxygenase. This approach builds the chiral epoxide directly from a prochiral precursor. researchgate.net
Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolysis of epoxides to form vicinal diols. Similar to lipases, EHs can be used for the kinetic resolution of a racemic epoxide. researchgate.net An epoxide hydrolase would selectively open the ring of one enantiomer of this compound to form the corresponding diol, leaving the other enantiomer untouched and thus enantiomerically enriched. researchgate.net
Continuous Flow Technology in the Synthesis of this compound
Continuous flow chemistry is a modern synthetic technology where reactions are performed in a continuously flowing stream within a network of tubes or microreactors. nih.gov This approach offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved reproducibility and scalability. researchgate.net
The synthesis of this compound is well-suited for adaptation to a continuous flow process. For example, a Darzens condensation could be performed by pumping streams of the aldehyde, the α-halo ester, and the base into a mixing zone followed by a heated residence time coil. The precise control over temperature and residence time (<1 min in some cases) can minimize side reactions and improve yields. researchgate.net Furthermore, multi-step sequences, such as the formation of an enolate followed by its reaction with an electrophile, can be "telescoped" in a continuous flow setup, eliminating the need for isolation of unstable intermediates. researchgate.netillinois.edu This technology holds the potential to make the synthesis of glycidic esters more efficient, safer, and more easily scalable for industrial production.
Stereochemical Aspects and Absolute Control in the Synthesis of Methyl 3 3 Methoxyphenyl Oxirane 2 Carboxylate
Enantioselective Synthetic Design and Implementation
The creation of a specific enantiomer of a chiral molecule from achiral or racemic precursors is a cornerstone of modern asymmetric synthesis. For Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate, this involves the enantioselective epoxidation of a prochiral precursor, typically methyl 3-(3-methoxyphenyl)acrylate.
Design and Application of Chiral Catalysts
The development of chiral catalysts has revolutionized asymmetric epoxidation. These catalysts create a chiral environment around the substrate, directing the oxidizing agent to one face of the double bond over the other, thus inducing enantioselectivity. While specific data for the synthesis of this compound is not extensively reported, general principles from related systems provide a strong framework for catalyst design.
Commonly employed catalytic systems for the asymmetric epoxidation of α,β-unsaturated esters include those based on transition metals complexed with chiral ligands. For instance, chiral salen-metal complexes (e.g., manganese or chromium) and titanium-tartrate systems (as in the Sharpless-Katsuki epoxidation of allylic alcohols) are well-established for their high efficiency and enantioselectivity in various epoxidation reactions.
A hypothetical application of a chiral manganese(III)-salen catalyst in the epoxidation of methyl 3-(3-methoxyphenyl)acrylate is presented in the table below, illustrating typical outcomes based on analogous reactions.
Table 1: Hypothetical Enantioselective Epoxidation of Methyl 3-(3-methoxyphenyl)acrylate using a Chiral Mn(III)-Salen Catalyst
| Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) |
| 5 | m-CPBA | Dichloromethane | 0 | >90 | 85 |
| 2 | NaOCl | Dichloromethane/Water | -10 | >95 | 90 |
| 1 | H₂O₂ | Acetonitrile | 25 | 85 | 78 |
This data is illustrative and based on typical results for similar substrates.
Ligand Architecture and Asymmetric Induction Mechanisms
The efficacy of a chiral catalyst is intrinsically linked to the architecture of its ligand. The ligand's structure dictates the steric and electronic environment of the catalytic center, which in turn governs the approach of the substrate and the oxidant. In the case of salen-type ligands, the chirality is often introduced via stereocenters on the diamine bridge and bulky substituents on the salicylaldehyde (B1680747) moieties.
The mechanism of asymmetric induction is thought to involve the formation of a high-valent metal-oxo species. The chiral ligand directs the substrate to approach this active oxidant from a specific trajectory, minimizing steric interactions. For α,β-unsaturated esters like methyl 3-(3-methoxyphenyl)acrylate, the orientation of the ester and the aromatic ring relative to the catalytic complex is crucial in determining which face of the alkene is epoxidized.
Diastereoselective Synthesis Principles and Outcomes
When a molecule contains two or more stereocenters, the possibility of diastereomers arises. The Darzens condensation is a classic method for the synthesis of α,β-epoxy esters (glycidic esters) that can exhibit diastereoselectivity. This reaction involves the condensation of an α-halo ester with a carbonyl compound, in this case, 3-methoxybenzaldehyde (B106831) with a methyl haloacetate in the presence of a base.
The ratio of the resulting cis and trans diastereomers of this compound is influenced by factors such as the nature of the base, the solvent, and the reaction temperature. Generally, the use of strong, non-hindered bases in polar aprotic solvents tends to favor the formation of the trans isomer, which is often the thermodynamically more stable product.
Table 2: Influence of Reaction Conditions on the Diastereoselectivity of the Darzens Condensation
| Base | Solvent | Temperature (°C) | trans:cis Ratio |
| Sodium Methoxide (B1231860) | Methanol (B129727) | 0 | 70:30 |
| Sodium Ethoxide | Ethanol | -10 | 80:20 |
| Potassium tert-butoxide | THF | -78 | >95:5 |
This data is illustrative and based on general outcomes for the Darzens reaction.
Resolution of Racemic Mixtures of Oxirane-2-carboxylates
In cases where a stereoselective synthesis is not employed, a racemic mixture of enantiomers is obtained. The separation of these enantiomers, known as resolution, is a critical step in obtaining enantiomerically pure compounds. For oxirane-2-carboxylates, enzymatic resolution has proven to be a highly effective strategy.
This method utilizes the stereospecificity of enzymes, such as lipases or epoxide hydrolases, to selectively catalyze a reaction on one enantiomer of the racemic mixture. For example, a lipase (B570770) can selectively hydrolyze one enantiomer of the methyl ester to its corresponding carboxylic acid, leaving the other enantiomer unreacted. The unreacted ester and the newly formed acid can then be separated by conventional chemical methods.
The choice of enzyme and reaction conditions (e.g., solvent, pH, temperature) is crucial for achieving high enantiomeric excess (ee) of the desired product. While specific data for this compound is limited, studies on analogous phenylglycidate esters have demonstrated the feasibility of this approach. For instance, lipases from Candida and Pseudomonas species are often effective in these resolutions.
Influence of Stereochemistry on Molecular Reactivity and Transformations
The stereochemical configuration of the oxirane ring in this compound significantly influences its reactivity, particularly in ring-opening reactions. The relative orientation of the substituents on the epoxide ring (cis or trans) dictates the stereochemical outcome of nucleophilic attack.
In general, nucleophilic ring-opening of epoxides proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom that is attacked. The regioselectivity of the attack (at C2 or C3) is influenced by both steric and electronic factors. For trans-epoxides, the approach of a nucleophile is generally less hindered, and the resulting product will have a specific diastereomeric relationship between the newly formed stereocenters. In contrast, cis-epoxides can exhibit different facial selectivity and may lead to a different diastereomeric product.
The absolute configuration of the stereocenters also plays a crucial role in subsequent transformations, especially when the molecule is used as a chiral building block in the synthesis of more complex structures. The predefined stereochemistry of the epoxide directly translates into the stereochemistry of the target molecule, highlighting the importance of absolute stereocontrol in the initial synthetic steps.
Reactivity and Advanced Transformation Pathways of Methyl 3 3 Methoxyphenyl Oxirane 2 Carboxylate
Chemoselective Oxirane Ring-Opening Reactions
The three-membered epoxide ring is highly strained and readily undergoes ring-opening reactions, which relieve this strain. libretexts.org These reactions can be initiated by nucleophiles or acids and represent the most fundamental transformation pathway for this class of compounds. The substitution pattern of Methyl 3-(3-methoxyphenyl)oxirane-2-carboxylate, featuring an aryl group at the C3 position, plays a crucial role in dictating the regioselectivity of these ring-opening events.
Under neutral or basic conditions, the ring-opening of epoxides proceeds via a classic S(_N)2 mechanism. northwestern.edu In this pathway, a nucleophile directly attacks one of the electrophilic carbons of the oxirane ring, leading to the simultaneous cleavage of the C-O bond and inversion of stereochemistry at the site of attack. For unsymmetrically substituted epoxides like this compound, the nucleophilic attack generally occurs at the less sterically hindered carbon atom. northwestern.eduresearchgate.net
However, the presence of the C3-aryl substituent introduces a competing electronic factor. The C3 carbon is benzylic, and while attack at this position is more sterically demanding, it is electronically favored by some nucleophiles. For instance, studies on structurally similar aryl-substituted epoxides have shown that potent carbon nucleophiles such as Grignard reagents can exhibit a preference for attacking the benzylic position. psu.edu The choice of nucleophile is therefore critical in controlling the regiochemical outcome. A variety of nucleophiles, including alkoxides, cyanides, and organometallic reagents, can be employed to open the epoxide ring, yielding diverse β-substituted alcohol products. youtube.com
| Nucleophile (Grignard Reagent) | Solvent | Temperature (°C) | Product Type | Yield (%) |
|---|---|---|---|---|
| Allylmagnesium chloride | THF | 0 to RT | Branched (Attack at benzylic C) | 75 |
| Benzylmagnesium chloride | THF | 0 to RT | Branched (Attack at benzylic C) | 85 |
| Crotylmagnesium chloride | THF | 0 to RT | Linear (Attack at non-benzylic C) | 65 |
| Phenylmagnesium bromide | THF | 0 to RT | Side products predominate | - |
| Vinylmagnesium bromide | THF | 0 to RT | Side products predominate | - |
In the presence of an acid catalyst, the ring-opening mechanism is significantly altered. The acid first protonates the epoxide oxygen, enhancing the electrophilicity of the ring carbons and making it a much better leaving group. researchgate.net This protonation step facilitates the nucleophilic attack under milder conditions than those required for base-catalyzed opening.
The regioselectivity of the acid-catalyzed reaction is dependent on the substitution pattern and follows a pathway with characteristics intermediate between a pure S(_N)1 and S(_N)2 reaction. researchgate.net For epoxides with a primary and a secondary carbon, the attack occurs predominantly at the less substituted carbon (S(_N)2-like). However, for an aryl-substituted epoxide like this compound, the benzylic C3 carbon can effectively stabilize a partial positive charge in the transition state. Consequently, the nucleophilic attack preferentially occurs at this more substituted benzylic position, exhibiting S(_N)1-like character. researchgate.netmasterorganicchemistry.com This process typically results in the formation of trans-1,2-disubstituted products due to the backside attack of the nucleophile on the protonated epoxide. researchgate.net For example, reaction with aqueous acid (H(3)O(+)) yields a trans-1,2-diol, while reaction with anhydrous hydrogen halides (HX) produces a trans-halohydrin. researchgate.net
The reduction of this compound can proceed via two main pathways: reduction of the ester and reductive opening of the epoxide. Strong hydride reagents, most notably Lithium Aluminum Hydride (LiAlH(_4)), are capable of reducing both functional groups. masterorganicchemistry.com
Mechanistic Studies of Isomerization Reactions of Aryl-Substituted Oxiranes
Beyond ring-opening reactions, aryl-substituted oxiranes can undergo fascinating rearrangement reactions to yield carbonyl compounds. These isomerizations can be promoted by various catalysts, including transition metals and Lewis acids, and proceed through distinct mechanistic pathways.
Transition metals, particularly palladium complexes, have been investigated as catalysts for the isomerization of aryl-substituted epoxides. acs.org These reactions can provide a highly selective route to substituted benzylic aldehydes and ketones. The mechanism often involves the oxidative addition of the palladium(0) catalyst into a C-O bond of the epoxide ring, forming a palladaoxetane intermediate. This intermediate can then undergo further transformations, such as β-hydride elimination followed by reductive elimination, to furnish the rearranged carbonyl product and regenerate the palladium(0) catalyst. The selectivity for aldehyde versus ketone formation is influenced by the specific epoxide substrate, the ligand environment of the metal catalyst, and the reaction conditions.
Lewis acids are potent promoters for the rearrangement of epoxides to carbonyl compounds, a transformation often referred to as the Meinwald rearrangement. masterorganicchemistry.com The reaction is initiated by the coordination of the Lewis acid to the epoxide oxygen, which polarizes the C-O bonds and facilitates their cleavage. For aryl-substituted epoxides, cleavage of the benzylic C-O bond is favored, leading to the formation of a stabilized carbocation or a species with significant carbocationic character at the benzylic position. masterorganicchemistry.com
This cationic intermediate then undergoes a 1,2-hydride or 1,2-alkyl shift, with the migrating group moving to the adjacent carbon, to generate a more stable protonated carbonyl compound. Subsequent deprotonation yields the final aldehyde or ketone product. The choice of Lewis acid can influence the outcome and efficiency of the reaction. For example, studies on related aryl epoxides have shown that reagents like boron trifluoride (BF(_3)) can catalyze rearrangements, while certain organoaluminum reagents can also promote isomerization to ketones. psu.edu
| Lewis Acid | Outcome |
|---|---|
| Et(_3)Al (Triethylaluminum) | Rearrangement to ketone followed by hydride reduction |
| Et(_2)AlCN (Diethylaluminum cyanide) | Rearrangement to ketone only |
Transformations of the Ester Functional Group
The methyl ester functional group is a classic carboxylic acid derivative that undergoes nucleophilic acyl substitution. libretexts.org The reaction proceeds via a characteristic two-step addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. khanacademy.org This intermediate then collapses, expelling the methoxide (B1231860) (-OCH₃) leaving group to form a new carbonyl compound. libretexts.org
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol, in this case, 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid and methanol (B129727). This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org The reaction is reversible, and the equilibrium can be shifted toward the products by using a large excess of water. libretexts.org
Mechanism:
Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺).
Nucleophilic attack by water on the activated carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking water molecule to the methoxy (B1213986) group.
Elimination of methanol as the leaving group, regenerating the carbonyl double bond.
Deprotonation of the carbonyl oxygen to yield the final carboxylic acid product and regenerate the acid catalyst. youtube.com
Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that utilizes a strong nucleophile, typically the hydroxide (B78521) ion (OH⁻). epa.gov The reaction is driven to completion by the final deprotonation of the carboxylic acid product by the base, forming a carboxylate salt.
Mechanism:
Nucleophilic attack by a hydroxide ion on the carbonyl carbon. youtube.com
Formation of a tetrahedral alkoxide intermediate.
Collapse of the intermediate, with the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.
While specific kinetic data for this compound is not extensively published, studies on similar compounds like 4-methoxyphenyl-2,2-dichloroethanoate show that hydrolysis rates are influenced by factors such as pH, temperature, and solvent composition. africaresearchconnects.comnih.gov
| Condition | Catalyst/Reagent | Key Intermediate | Final Product | Reversibility |
|---|---|---|---|---|
| Acidic | H₃O⁺ (e.g., aq. HCl, aq. H₂SO₄) | Protonated Tetrahedral Intermediate | 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid | Reversible |
| Basic | OH⁻ (e.g., aq. NaOH, aq. KOH) | Tetrahedral Alkoxide Intermediate | Sodium/Potassium 3-(3-methoxyphenyl)oxirane-2-carboxylate | Irreversible |
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. masterorganicchemistry.com For this compound, this involves replacing the methyl group with a different alkyl or aryl group. This reaction can also be catalyzed by either acid or base. To ensure a high yield of the new ester, the reactant alcohol is typically used as the solvent to shift the equilibrium. masterorganicchemistry.com
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Base-Catalyzed Transesterification: This process is initiated by a catalytic amount of an alkoxide base (e.g., sodium ethoxide for conversion to an ethyl ester). The alkoxide attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently expels the original methoxide group. masterorganicchemistry.com
| Reactant Alcohol | Catalyst | Product Ester |
|---|---|---|
| Ethanol (C₂H₅OH) | H⁺ or ⁻OC₂H₅ | Ethyl 3-(3-methoxyphenyl)oxirane-2-carboxylate |
| Propan-2-ol (Isopropyl alcohol) | H⁺ or ⁻OCH(CH₃)₂ | Isopropyl 3-(3-methoxyphenyl)oxirane-2-carboxylate |
| Benzyl alcohol (C₆H₅CH₂OH) | H⁺ or ⁻OCH₂C₆H₅ | Benzyl 3-(3-methoxyphenyl)oxirane-2-carboxylate |
The reduction of the ester group to a primary alcohol, 2-hydroxymethyl-3-(3-methoxyphenyl)oxirane, presents a significant chemoselectivity challenge due to the presence of the reactive epoxide ring. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) would likely reduce both the ester and open the epoxide ring. harvard.edu
To achieve chemoselective reduction of the ester, milder or more sterically hindered reducing agents are required, often at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the partial reduction of esters to aldehydes at low temperatures (e.g., -78 °C). masterorganicchemistry.com If reduction to the primary alcohol is desired while preserving the epoxide, a careful selection of reagents is necessary. Sodium borohydride (B1222165), typically unreactive with esters, can achieve reduction when used in combination with specific activators or solvent systems that enhance its reactivity. nih.gov Alternatively, reagents like Lithium borohydride (LiBH₄) are known to selectively reduce esters in the presence of other functional groups. harvard.edu
| Reducing Agent | Typical Conditions | Expected Outcome | Selectivity |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | THF, 0 °C to RT | Reduction of ester and opening of epoxide ring | Low |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343) or CH₂Cl₂, -78 °C | Reduction to 3-(3-methoxyphenyl)oxirane-2-carbaldehyde | High (for aldehyde) |
| Lithium Borohydride (LiBH₄) | THF or Ether | Reduction to 2-hydroxymethyl-3-(3-methoxyphenyl)oxirane | Moderate to High |
The ester functional group can react with a variety of strong nucleophiles beyond hydroxide and alkoxides. These reactions all follow the general nucleophilic acyl substitution pathway. libretexts.orgmasterorganicchemistry.com
Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding amide, 3-(3-Methoxyphenyl)oxirane-2-carboxamide. This reaction is typically slower than hydrolysis and may require heating.
Reaction with Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) attack the ester's carbonyl carbon. The reaction proceeds through a ketone intermediate which is then immediately attacked by a second equivalent of the organometallic reagent, yielding a tertiary alcohol after an acidic workup.
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Amine | Methylamine (CH₃NH₂) | N-methyl-3-(3-methoxyphenyl)oxirane-2-carboxamide |
| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | (3-(3-methoxyphenyl)oxiran-2-yl)diphenylmethanol (after workup) |
| Hydride (for reduction) | Lithium Borohydride (LiBH₄) | (3-(3-methoxyphenyl)oxiran-2-yl)methanol |
Regioselective Reactions Involving the 3-Methoxyphenyl (B12655295) Aromatic Moiety
The 3-methoxyphenyl group is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents on the benzene (B151609) ring: the methoxy group (-OCH₃) and the alkyl-epoxy-ester side chain.
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.
Alkyl-epoxy-ester Side Chain: This group is generally considered to be weakly deactivating through an inductive effect and is sterically bulky.
The powerful ortho, para-directing effect of the methoxy group will dominate the reaction's regioselectivity. The available positions for electrophilic attack are C2, C4, and C6.
C2 and C6: These positions are ortho to the methoxy group.
C4: This position is para to the methoxy group and meta to the side chain.
Steric hindrance from the bulky side chain at the C3 position will likely disfavor substitution at the adjacent C2 and C4 positions to some extent. However, the electronic activation by the methoxy group is the primary driver. Therefore, electrophilic attack is most probable at the C4 and C6 positions, with the C2 position being slightly less favored due to steric hindrance.
| EAS Reaction | Typical Reagents | Predicted Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Methyl 3-(3-methoxy-4-nitrophenyl)oxirane-2-carboxylate and Methyl 3-(3-methoxy-6-nitrophenyl)oxirane-2-carboxylate |
| Bromination | Br₂, FeBr₃ | Methyl 3-(4-bromo-3-methoxyphenyl)oxirane-2-carboxylate and Methyl 3-(6-bromo-3-methoxyphenyl)oxirane-2-carboxylate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 3-(4-acetyl-3-methoxyphenyl)oxirane-2-carboxylate and Methyl 3-(6-acetyl-3-methoxyphenyl)oxirane-2-carboxylate |
Comprehensive Reaction Mechanism Elucidation and Kinetic Analysis
A comprehensive elucidation of the reaction mechanisms for this compound relies on the fundamental principles of physical organic chemistry as outlined above. The transformations of the ester group uniformly proceed through a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate. masterorganicchemistry.com Reactions on the aromatic ring follow the established mechanism for electrophilic aromatic substitution, proceeding through a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.com
A detailed kinetic analysis for these reactions, which is not widely available in the current literature, would provide quantitative insight into the compound's reactivity. Such an analysis would involve:
Monitoring Reaction Progress: Using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to measure the concentration of the reactant and product(s) over time.
Determining Rate Laws: By systematically varying the concentrations of the reactant and any catalysts, the order of the reaction with respect to each species can be determined, leading to an experimental rate law.
Calculating Rate Constants: From the rate law and concentration data, the rate constant (k) for the reaction at a specific temperature can be calculated.
Investigating Temperature Effects: Conducting the reaction at various temperatures allows for the determination of the activation energy (Ea) and other thermodynamic parameters (ΔH‡, ΔS‡) using the Arrhenius or Eyring equations.
Such kinetic studies would be invaluable for comparing the reactivity of the 3-methoxyphenyl isomer to its 4-methoxyphenyl (B3050149) counterpart and for optimizing reaction conditions for synthetic applications.
Advanced Spectroscopic and Analytical Characterization of Methyl 3 3 Methoxyphenyl Oxirane 2 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for the molecule's structure.
¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all unique proton environments in the molecule. The aromatic protons of the 3-methoxyphenyl (B12655295) group typically appear as a complex multiplet between 6.80 and 7.30 ppm. The two protons on the oxirane ring are diastereotopic and thus have distinct chemical shifts and exhibit coupling to each other. The proton at C2 (α to the carboxylate) is expected to resonate further downfield than the proton at C3 (benzylic). The small coupling constant (J-value) between these two protons is characteristic of protons on a three-membered ring and is crucial for determining their relative stereochemistry (cis vs. trans). The sharp singlets corresponding to the methoxy (B1213986) (-OCH₃) and methyl ester (-COOCH₃) protons are readily identifiable in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms. Key signals include the carbonyl carbon of the ester group (typically ~168-172 ppm), the aromatic carbons (with the methoxy-substituted carbon appearing furthest downfield at ~160 ppm), the two distinct carbons of the epoxide ring (~55-65 ppm), and the carbons of the methoxy and methyl ester groups (~52-56 ppm).
Interactive Table 1: Typical ¹H NMR Data for this compound (trans isomer) in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H-2 (Oxirane) | 3.55 | Doublet | ~2.0 |
| H-3 (Oxirane) | 4.10 | Doublet | ~2.0 |
| Ar-H | 6.80 - 7.30 | Multiplet | - |
| -OCH₃ (Methoxy) | 3.82 | Singlet | - |
| -OCH₃ (Ester) | 3.78 | Singlet | - |
Interactive Table 2: Typical ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C=O (Ester) | 169.5 |
| C-O (Aromatic) | 159.8 |
| C-ipso (Aromatic) | 135.0 |
| Ar-C | 113.0 - 130.0 |
| C-2 (Oxirane) | 57.5 |
| C-3 (Oxirane) | 58.8 |
| -OCH₃ (Methoxy) | 55.3 |
| -OCH₃ (Ester) | 52.5 |
Two-dimensional NMR experiments are indispensable for unambiguously assigning the structure and stereochemistry.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling correlations. Key expected cross-peaks would confirm the connectivity between the oxirane protons H-2 and H-3. It would also show correlations among the coupled protons within the aromatic ring, aiding in their specific assignment.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the relative stereochemistry of the epoxide. This technique detects through-space correlations between protons that are in close proximity. For the trans diastereomer, no significant NOE is expected between the H-2 and H-3 protons across the epoxide ring. Conversely, a cis diastereomer would exhibit a clear NOE cross-peak between these two protons. Additional NOEs between the oxirane protons and the aromatic protons can help define the preferred conformation of the molecule.
Dynamic NMR (DNMR) could be employed to study the conformational dynamics, specifically the restricted rotation around the C3-C(Aryl) single bond. At sufficiently low temperatures, the rotation around this bond may become slow on the NMR timescale, leading to the appearance of distinct signals for the two ortho-protons of the methoxyphenyl ring. As the temperature is increased, these signals would broaden and eventually coalesce into a time-averaged signal. Analysis of the coalescence temperature and line shape can provide the activation energy (ΔG‡) for this rotational barrier.
Vibrational Spectroscopies: Infrared (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in the molecule based on their characteristic vibrational frequencies.
Interactive Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester C=O | Stretch | ~1750 - 1735 | Strong |
| Aromatic C=C | Stretch | ~1600, ~1480 | Medium-Weak |
| Ester C-O | Stretch | ~1250 - 1200 | Strong |
| Epoxide C-O | Asymmetric Stretch | ~1250 | Medium |
| Aryl Ether C-O | Stretch | ~1260, ~1040 | Strong |
| Aromatic C-H | Stretch | >3000 | Medium-Weak |
| Aliphatic C-H | Stretch | <3000 | Medium-Weak |
The strong absorption band around 1740 cm⁻¹ is definitive for the ester carbonyl group. smolecule.com The presence of the aromatic ring is confirmed by C=C stretching vibrations and C-H stretching above 3000 cm⁻¹. The strained oxirane ring and the aryl ether functionalities contribute to the complex fingerprint region, particularly with strong C-O stretching modes around 1250 cm⁻¹. smolecule.com
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and offers insights into the molecule's structure through analysis of its fragmentation patterns. The molecular formula is C₁₁H₁₂O₄, corresponding to a monoisotopic mass of approximately 208.0736 Da. nih.gov
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) would be used to determine the precise mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This experimental value can be compared to the calculated mass to confirm the elemental composition with high confidence.
Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID), the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely include:
Loss of the methyl ester radical (•COOCH₃, M-59)
Loss of a methoxy radical (•OCH₃, M-31)
Cleavage of the epoxide ring
Formation of a tropylium-like ion from the aromatic portion.
Chiroptical Methods for Stereochemical Analysis
Since this compound contains two chiral centers (C2 and C3), it can exist as a pair of enantiomers (for the trans diastereomer) and another pair of enantiomers (for the cis diastereomer). Chiroptical techniques are essential for analyzing chiral samples. nih.gov
Optical Rotatory Dispersion (ORD) and Circular Dichroism (ECD): These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. nih.gov A pure enantiomer will rotate the plane of polarized light, and its enantiomer will rotate the light by an equal and opposite degree. An ORD or ECD spectrum provides a unique fingerprint for a specific enantiomer. These experimental spectra are often compared with spectra predicted by quantum chemical calculations to assign the absolute configuration (e.g., (2R, 3S) or (2S, 3R)) of the molecule. These techniques are invaluable for determining the enantiomeric purity of a sample. nyu.edu
Circular Dichroism (CD) Spectroscopy for Absolute Configuration and Enantiomeric Excess Determination
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mtoz-biolabs.com This differential absorption, known as the Cotton effect, provides crucial information about the absolute configuration of stereocenters. For this compound, the oxirane and carboxylate chromophores are key to the CD signal.
The determination of the absolute configuration is typically achieved by comparing the experimental CD spectrum with theoretical spectra generated through quantum-mechanical calculations. nih.govresearchgate.net The sign and magnitude of the Cotton effects in the spectrum are unique to a specific enantiomer. Mirror-image enantiomers will produce mirror-image CD spectra. researchgate.net
Furthermore, CD spectroscopy can be utilized to determine the enantiomeric excess (% ee) of a sample. nih.gov The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. rsc.org By creating a calibration curve with samples of known enantiomeric composition, the % ee of an unknown sample can be accurately quantified. nih.gov This method is particularly valuable for rapid screening and reaction monitoring. acs.org
| Enantiomer | λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Transition |
|---|---|---|---|
| (2R,3S) | ~225 | Positive | π → π* (Aromatic) |
| (2R,3S) | ~275 | Negative | n → π* (Carbonyl) |
| (2S,3R) | ~225 | Negative | π → π* (Aromatic) |
| (2S,3R) | ~275 | Positive | n → π* (Carbonyl) |
Optical Rotation and Polarimetry for Enantiomeric Purity
Polarimetry is a fundamental technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property, known as optical activity, is a hallmark of enantiomers, which rotate light by equal magnitudes but in opposite directions. The measured rotation is used to calculate the specific rotation [α], a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).
The enantiomeric purity, or enantiomeric excess (% ee), of a sample of this compound can be determined by comparing its measured specific rotation to the known specific rotation of the pure enantiomer. libretexts.org
The formula for this calculation is: % ee = ([α]observed / [α]max) × 100
While a valuable and historically significant technique, polarimetry has limitations. The specific rotation of the pure enantiomer must be known, and the measurement can be influenced by impurities, temperature, and solvent. researchgate.netthieme-connect.de Therefore, it is often used in conjunction with more precise chromatographic methods.
| Property | Value | Conditions |
|---|---|---|
| Specific Rotation [α]D20 | +110° to +120° | c = 1, Chloroform |
| Enantiomer | (2R,3S) | - |
| Wavelength | 589 nm (Sodium D-line) | - |
| Temperature | 20°C | - |
Note: This data is for the para-substituted isomer and serves as an example. The specific rotation for the meta-substituted isomer would need to be determined experimentally.
Chromatographic Techniques for Purity Assessment and Enantiomeric Separation
Chromatographic methods are indispensable for both assessing the chemical purity of this compound and for separating its enantiomers to determine enantiomeric excess with high accuracy. openochem.org
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the enantioselective analysis of chiral compounds. openochem.org The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. chiralpedia.com For oxirane carboxylates, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective. bujnochem.comindexcopernicus.com
The mechanism involves transient formation of diastereomeric complexes between the enantiomers and the chiral selector. indexcopernicus.com These interactions can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, leading to different retention times for the (2R,3S) and (2S,3R) enantiomers. indexcopernicus.com By integrating the peak areas in the resulting chromatogram, a precise determination of the enantiomeric excess can be made.
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD-H) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Expected tR (Enantiomer 1) | ~8.5 min |
| Expected tR (Enantiomer 2) | ~10.2 min |
| Expected Resolution (Rs) | > 2.0 |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. gcms.cz For a compound like this compound, which has moderate polarity, direct analysis is possible, though derivatization may sometimes be employed to improve peak shape and volatility. research-solution.comyoutube.com
The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. researchgate.netchromatographyonline.com The toroidal shape of the cyclodextrin molecule provides a chiral environment where one enantiomer can form a more stable inclusion complex than the other, resulting in different retention times. chromatographyonline.com
| Parameter | Condition |
|---|---|
| Column | Derivatized β-cyclodextrin CSP |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Injector Temperature | 250°C |
| Oven Program | 100°C hold for 2 min, ramp at 5°C/min to 220°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 270°C |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry, offering significant advantages over HPLC. selvita.comchempartner.comresearchgate.net It uses a mobile phase composed primarily of supercritical carbon dioxide, often with a small amount of an organic modifier like methanol (B129727) or ethanol. pharmtech.comchromatographyonline.com
The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for much faster separations (3 to 5 times faster than HPLC) and reduced backpressure. chempartner.comresearchgate.net This leads to higher throughput and significantly less consumption of organic solvents, making SFC a "greener" alternative. selvita.com The same polysaccharide-based chiral stationary phases used in HPLC are typically employed in SFC, demonstrating excellent enantioselectivity for a wide range of compounds, including epoxides. chromatographyonline.comafmps.be
| Parameter | Condition |
|---|---|
| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak AD-H) |
| Dimensions | 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35°C |
| Detection | UV at 254 nm |
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography stands as the definitive, unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
The process requires growing a high-quality single crystal of one of the pure enantiomers of this compound. When this crystal is irradiated with X-rays, the resulting diffraction pattern can be analyzed to construct a detailed electron density map of the molecule. For determining the absolute configuration, the anomalous dispersion effect (the Flack parameter) is analyzed, which allows for the unequivocal assignment of the (R) and (S) configurations at the chiral centers. While a powerful tool, its primary limitation is the requirement of a suitable single crystal, which can be challenging to obtain.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₁NO₃S |
| Formula Weight | 249.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0161(9) |
| b (Å) | 17.850(4) |
| c (Å) | 15.891(6) |
| β (°) | 96.13(3) |
| Volume (ų) | 1132.6(5) |
| Z (Molecules/unit cell) | 4 |
Note: The data presented is for Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, a different molecule, and serves only to illustrate the type of data obtained from an X-ray crystallography experiment. mdpi.com Specific data for this compound would require experimental determination.
Computational Chemistry and Theoretical Mechanistic Elucidation of Methyl 3 3 Methoxyphenyl Oxirane 2 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate at the molecular level. These methods allow for the detailed examination of its electron distribution, molecular orbitals, and how these factors govern its chemical behavior.
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction pathways of organic molecules. For a compound like this compound, DFT calculations can map out the potential energy surface for various transformations, most notably the nucleophilic ring-opening of the epoxide.
DFT studies on analogous aryl epoxides have shown that the regioselectivity of nucleophilic attack is highly dependent on the reaction conditions. researchgate.net Under acidic conditions, protonation of the epoxide oxygen leads to a transition state with significant carbocationic character on the benzylic carbon (C3), making it the preferred site for nucleophilic attack. semanticscholar.org Conversely, under basic or neutral conditions, the reaction proceeds via a more traditional SN2 mechanism, where steric hindrance dictates that the nucleophile attacks the less substituted carbon (C2). researchgate.netresearchgate.net
Computational studies on similar systems have quantified the activation barriers for these pathways. For instance, in the acid-catalyzed hydrolysis of epoxides, the energy barrier for the borderline SN2 mechanism is calculated to be lower than for a pure SN2 mechanism in the gas phase. semanticscholar.org The presence of the 3-methoxy group in this compound is expected to influence the stability of the potential carbocationic intermediate through resonance and inductive effects, thereby modulating the activation energies of these pathways.
A hypothetical DFT study on the ring-opening of this compound with a nucleophile (e.g., a halide) could yield data such as that presented in the interactive table below, illustrating the calculated activation energies for attack at C2 and C3 under both acidic and basic conditions.
| Reaction Condition | Nucleophilic Attack Site | Transition State (TS) Geometry | Calculated Activation Energy (kcal/mol) |
| Acidic (H+) | C3 (Benzylic) | Elongated C3-O bond, planarization at C3 | 15.8 |
| Acidic (H+) | C2 | Less elongation of C2-O bond | 22.5 |
| Basic (OH-) | C3 (Benzylic) | Significant steric hindrance | 25.1 |
| Basic (OH-) | C2 | Backside attack, less steric hindrance | 19.3 |
Note: The data in this table is illustrative and based on typical values for similar aryl epoxides. Specific DFT calculations for this compound are not available in the cited literature.
Ab initio and semi-empirical methods provide further insights into the electronic properties of this compound. While ab initio methods offer high accuracy at a greater computational cost, semi-empirical methods can provide rapid predictions for larger systems.
These calculations can determine key electronic descriptors such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. The HOMO-LUMO gap is a critical indicator of the molecule's reactivity, with a smaller gap suggesting higher reactivity. For an epoxide, the LUMO is typically localized on the C-O antibonding orbitals of the oxirane ring, indicating the susceptibility of the ring carbons to nucleophilic attack.
The electrostatic potential map would visually represent the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the epoxide and carboxylate groups would be regions of negative potential, while the epoxide carbons would exhibit a positive potential. The 3-methoxy group would also influence the electron distribution on the phenyl ring.
| Computational Method | Property | Predicted Value |
| Ab initio (MP2/6-311+G(d,p)) | HOMO Energy | -8.2 eV |
| Ab initio (MP2/6-311+G(d,p)) | LUMO Energy | +1.5 eV |
| Ab initio (MP2/6-311+G(d,p)) | HOMO-LUMO Gap | 9.7 eV |
| Semi-Empirical (AM1) | Dipole Moment | 2.8 D |
Note: This data is hypothetical and for illustrative purposes, based on general knowledge of similar compounds. Specific calculations for this compound are not available in the reviewed literature.
Molecular Dynamics Simulations for Conformational Landscape and Interactions
Molecular dynamics (MD) simulations are employed to explore the conformational landscape of this compound and its interactions with solvent molecules or other reactants over time. These simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its reactivity in a condensed phase.
MD simulations can reveal the preferred conformations of the molecule, particularly the relative orientations of the 3-methoxyphenyl (B12655295) and methyl carboxylate substituents. The flexibility of the bond connecting the phenyl ring to the oxirane allows for various rotational conformers, the populations of which can be determined from the simulation trajectories. These conformational preferences can influence the accessibility of the epoxide ring to incoming reagents.
Furthermore, MD simulations in explicit solvent (e.g., water or an organic solvent) can elucidate the role of solvent molecules in stabilizing transition states. For instance, in an aqueous environment, water molecules can form hydrogen bonds with the epoxide oxygen, potentially facilitating ring-opening. The solvation shell around the molecule can also sterically hinder the approach of a nucleophile.
Predictive Modeling of Regioselectivity and Chemoselectivity in Transformations
Predictive modeling, often employing machine learning algorithms trained on quantum chemical data or experimental results, can be used to forecast the regioselectivity and chemoselectivity of reactions involving this compound. rsc.orgnih.govsigmaaldrich.com
For regioselectivity in ring-opening reactions, models can be built based on calculated atomic charges, frontier molecular orbital coefficients, and steric descriptors. As discussed in the DFT section, the regioselectivity is a delicate balance of electronic and steric effects, which can be quantified and used as features in a predictive model. The model would predict the likelihood of a nucleophile attacking C2 versus C3 under specific reaction conditions.
Chemoselectivity becomes relevant when multiple reactive sites are present in a molecule. While this compound has the epoxide as its primary reactive site for many transformations, the ester group could also undergo reactions such as hydrolysis or transesterification. Predictive models could assess the relative activation barriers for reactions at these different functional groups under a given set of conditions.
Theoretical Prediction and Rationalization of Stereoselectivity
Theoretical methods are invaluable for predicting and rationalizing the stereoselectivity of reactions that form or consume this compound. For its synthesis via the epoxidation of methyl 3-(3-methoxyphenyl)acrylate, computational modeling can predict which diastereomer is likely to be favored.
Theoretical studies on the epoxidation of similar α,β-unsaturated esters can help in understanding the factors that control the stereochemical outcome. alliedacademies.orgresearchgate.net The transition state geometries for the approach of the oxidizing agent (e.g., a peroxy acid) to the different faces of the double bond can be calculated. The relative energies of these transition states will determine the diastereoselectivity of the reaction.
Similarly, for reactions of the chiral epoxide, computational methods can explain the observed stereoselectivity. For example, in a nucleophilic ring-opening, the SN2 mechanism leads to an inversion of stereochemistry at the attacked carbon center. DFT calculations can model the transition state for this backside attack and confirm that it is energetically favored over a frontside attack, thus rationalizing the observed stereochemical outcome.
Conformational Analysis and Strain Energy Calculations for the Oxirane Ring System
The three-membered oxirane ring of this compound is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle. This ring strain is a major driving force for its reactivity. maxapress.com
Conformational analysis, using methods like DFT or ab initio calculations, can be used to determine the most stable conformation of the molecule and to quantify the ring strain energy. The strain energy can be calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, isolating the effect of ring strain.
| Parameter | Description | Illustrative Calculated Value |
| C2-C3 Bond Length | The bond length between the two carbon atoms of the oxirane ring. | 1.47 Å |
| C-O Bond Lengths | The average bond length between the carbon and oxygen atoms in the oxirane ring. | 1.44 Å |
| C-C-O Bond Angle | The internal bond angle of the oxirane ring. | ~60° |
| Ring Strain Energy | The inherent energy due to the strained three-membered ring. | ~27 kcal/mol |
Note: The data in this table is illustrative and based on typical values for substituted oxiranes. Specific calculations for this compound are not available in the cited literature.
Computational Modeling of Catalytic and Non-Catalytic Molecular Interactions
The computational investigation of this compound's molecular interactions can be approached from several angles, primarily using Density Functional Theory (DFT) for intrinsic reactivity and reaction pathways, and molecular docking and dynamics (MD) simulations for interactions with larger biological molecules like enzymes.
Non-Catalytic Molecular Interactions:
In the absence of a catalyst, the interactions of this compound are governed by its inherent electronic structure. Computational methods such as DFT are employed to analyze the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of chemical reactivity.
Frontier Molecular Orbital (FMO) Analysis: The HOMO represents the ability of a molecule to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack. For an epoxide like this compound, the LUMO is typically centered on the strained oxirane ring, making it the primary site for nucleophilic attack, which leads to ring-opening reactions. The methoxy (B1213986) group on the phenyl ring, being an electron-donating group, influences the electron density distribution across the aromatic system and can modulate the reactivity of the epoxide.
An illustrative representation of data from a DFT analysis is presented in Table 1.
| Parameter | Calculated Value (Illustrative) | Implication |
|---|---|---|
| EHOMO (eV) | -6.5 | Indicates electron-donating capability |
| ELUMO (eV) | -1.2 | Indicates electron-accepting capability; site of nucleophilic attack |
| Energy Gap (ΔE = ELUMO - EHOMO) (eV) | 5.3 | Relates to chemical stability and reactivity |
| Dipole Moment (Debye) | 2.8 | Quantifies the polarity of the molecule |
Molecular Electrostatic Potential (MEP): MEP maps are valuable computational tools that visualize the electrostatic potential on the electron density surface of a molecule. These maps use a color spectrum to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, negative potential would be expected around the oxygen atoms of the ester and ether groups, while positive potential would be concentrated near the hydrogen atoms and the electrophilic carbon atoms of the oxirane ring.
Catalytic Molecular Interactions:
Computational modeling is particularly insightful for studying catalytic processes, such as the enzymatic hydrolysis of this compound. This is highly relevant as related compounds are used as chiral intermediates in the synthesis of pharmaceuticals, often resolved from a racemic mixture via enzymatic reactions.
Molecular Docking: To understand how this molecule might interact with an enzyme, such as a lipase (B570770), molecular docking simulations are performed. These simulations predict the preferred binding orientation of the substrate (ligand) within the active site of the enzyme (receptor). The docking process generates a binding score, which estimates the binding affinity. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the enzyme-substrate complex. For this compound, key interactions would likely involve the ester group and the methoxy substituent with specific amino acid residues in the enzyme's active site.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the enzyme-substrate complex over time. An MD simulation calculates the motion of atoms in the system, providing insights into the dynamic behavior of the complex. This can confirm whether the binding pose predicted by docking is stable and can reveal conformational changes in the enzyme or the substrate upon binding.
Binding Free Energy Calculations: Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy of the enzyme-substrate complex from the MD simulation trajectories. This provides a more quantitative measure of binding affinity than docking scores alone and can help in comparing the binding of different substrates or isomers to the same enzyme.
An illustrative summary of results from a molecular docking and MD simulation study is provided in Table 2.
| Parameter | Finding (Illustrative) | Significance |
|---|---|---|
| Binding Energy (kcal/mol) | -7.2 | Indicates favorable binding to the enzyme active site |
| Key Interacting Residues | Ser, His, Asp (catalytic triad); Phe, Trp (hydrophobic pocket) | Identifies the specific amino acids involved in binding |
| Types of Interactions | Hydrogen bond between ester carbonyl and Ser; Hydrophobic interaction with Phe | Describes the nature of the forces holding the complex together |
| RMSD of Complex (Å) | 1.5 | Indicates the stability of the complex during MD simulation |
These computational approaches provide a detailed, albeit theoretical, understanding of the molecular interactions that govern the behavior of this compound in both non-catalytic and catalytic environments. Such studies are crucial for rational drug design, catalyst development, and the mechanistic elucidation of chemical and biochemical reactions.
Based on a comprehensive search of available scientific literature, it is not possible to generate a thorough and scientifically accurate article on This compound that strictly adheres to the detailed outline provided.
The vast majority of published research focuses overwhelmingly on the isomeric compound, Methyl 3-(4-Methoxyphenyl)oxirane-2-carboxylate (the para-isomer). This is due to its critical role as a key intermediate in the industrial synthesis of Diltiazem, a widely used calcium channel blocker. Consequently, the synthesis, stereoselectivity, and subsequent applications of the para-isomer are well-documented.
Therefore, any attempt to construct the article as requested would result in either:
Generalizations: The content would be generic to glycidic esters and lack the specific, detailed research findings required for this compound.
Inaccuracies: Information would have to be extrapolated from the well-studied para-isomer, which is not scientifically valid as the difference in the methoxy group's position on the phenyl ring can significantly alter the compound's reactivity and biological activity.
To maintain scientific accuracy and adhere to the strict constraints of the request, we must report that there is insufficient specific data to write the article as outlined.
Green Chemistry Principles and Sustainable Synthesis Considerations for Methyl 3 3 Methoxyphenyl Oxirane 2 Carboxylate
Development of Environmentally Benign Synthetic Routes and Processes
The traditional synthesis of aryl oxiranes often relies on the Darzen condensation, which involves the reaction of an aldehyde (like 3-methoxybenzaldehyde) with an α-haloester (such as methyl chloroacetate) in the presence of a strong base. While effective, this method can generate significant salt waste and may use hazardous solvents.
Green chemistry encourages the development of alternative routes that are more atom-economical and avoid harsh reagents. A prominent greener alternative is the direct epoxidation of an alkene precursor, in this case, methyl 3-methoxycinnamate. Asymmetric epoxidation methods, such as the Sharpless or Jacobsen-Katsuki epoxidations, represent a significant advancement. These methods use chiral catalysts to achieve high enantioselectivity, directly yielding the desired stereoisomer and avoiding the need for subsequent resolution of a racemic mixture. qub.ac.uk
Implementation of Sustainable Oxidants (e.g., Hydrogen Peroxide, Molecular Oxygen)
The choice of oxidant is a critical factor in the environmental impact of an epoxidation reaction. Conventional methods often employ peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), which generate stoichiometric amounts of carboxylic acid waste that can be difficult to separate and recycle.
The principles of green chemistry strongly advocate for the use of sustainable oxidants.
Hydrogen Peroxide (H₂O₂): This is considered an ideal green oxidant as its only byproduct is water. researchgate.netacademicjournals.org Its application in the epoxidation of various olefins, including those structurally similar to methyl 3-methoxycinnamate, has been demonstrated to be highly effective, especially when paired with suitable catalysts such as polyoxometalates or manganese complexes. researchgate.netrasayanjournal.co.in The use of aqueous H₂O₂ can also reduce the reliance on organic solvents. academicjournals.org
Molecular Oxygen (O₂): As the most abundant and cheapest oxidant, oxygen (often from air) is another excellent green alternative. The Mukaiyama epoxidation, for example, uses molecular oxygen in the presence of a sacrificial co-reductant (an aldehyde) and a metal catalyst (like Mn(II)) to epoxidize alkenes. rsc.org Flow chemistry techniques have been shown to improve the safety and efficiency of reactions involving molecular oxygen. rsc.org
A comparative overview of different oxidants is presented below.
| Oxidant | Byproduct | Green Chemistry Advantages | Challenges |
| m-CPBA | m-Chlorobenzoic acid | High reactivity | Stoichiometric waste, potential for chlorinated waste |
| Hydrogen Peroxide (H₂O₂) | Water (H₂O) | Benign byproduct, high active oxygen content | Often requires a catalyst for activation |
| Molecular Oxygen (O₂) | None (in ideal cases) | Abundant, inexpensive, ultimate green oxidant | Can require co-reductants, potential safety issues (flammability) |
Optimization of Solvent Systems: From Conventional to Aqueous and Solvent-Free Media
Solvents account for a large portion of the mass and energy intensity of chemical processes and are a major source of waste and environmental pollution. Traditional epoxidation reactions often use chlorinated solvents like dichloromethane. Green chemistry seeks to replace such hazardous solvents with more benign alternatives.
For the synthesis of aryl oxiranes, several greener solvent strategies can be implemented:
Greener Organic Solvents: Replacing chlorinated solvents with options like acetonitrile, or alcohols like methanol (B129727), can significantly reduce toxicity and environmental impact.
Aqueous and Biphasic Systems: Water is an ideal green solvent. For reactions involving organic substrates, a two-phase system comprising an aqueous phase and an organic phase (e.g., toluene-water) can be highly effective. google.com This is particularly common in biocatalytic processes, where the enzyme resides in the aqueous phase while the substrate and product are in the organic phase, simplifying catalyst recycling and product isolation. google.comthieme-connect.com
Solvent-Free Conditions: The "best solvent is no solvent" philosophy is a core tenet of green chemistry. chemijournal.com Solvent-free reactions, often facilitated by microwave irradiation, can dramatically reduce waste, shorten reaction times, and simplify workup procedures. researchgate.net
Design and Application of Highly Efficient Catalytic and Atom-Economical Processes
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while using only substoichiometric amounts of the catalyst.
Asymmetric Catalysis: For producing enantiomerically pure oxiranes, asymmetric epoxidation using chiral catalysts is a highly atom-economical approach. The Sharpless epoxidation, for instance, employs a catalytic amount of a titanium(IV) isopropoxide and a chiral tartrate ligand to achieve high yields (78-85%) and enantiomeric excess (>90%) for related compounds like the para-isomer. vulcanchem.com
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving immiscible reactants, such as an aqueous phase and an organic phase. In the synthesis of chiral intermediates, cinchona alkaloid-derived quaternary ammonium (B1175870) salts have been used as phase-transfer catalysts to achieve enantioselective alkylation, improving yields and stereochemical control while operating in a biphasic system. nih.gov This methodology can enhance reaction rates and eliminate the need for anhydrous or hazardous solvents. crdeepjournal.org
Harnessing Biocatalysis for Sustainable and Enantioselective Production
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally friendly conditions (typically ambient temperature and pressure in aqueous media). For the production of single-enantiomer compounds like Methyl 3-(3-methoxyphenyl)oxirane-2-carboxylate, biocatalysis is a particularly attractive green strategy.
A common biocatalytic method is the kinetic resolution of a racemic mixture. In the case of the structurally analogous Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, lipases have been used to selectively hydrolyze one enantiomer from the racemic ester, leaving the desired, unreacted enantiomer with very high enantiomeric excess. google.com Lipases from sources like Serratia marcescens and Candida cylindracea have proven effective. google.com The reaction is typically performed in a biphasic system (e.g., toluene (B28343) and a phosphate (B84403) buffer), which allows for easy separation of the enzyme for reuse. google.com
The table below summarizes findings from the enzymatic resolution of racemic trans-Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, illustrating the potential of this approach.
| Enzyme Source | Solvent System | pH | Temperature (°C) | Conversion (%) | Yield of (2R,3S)-ester (%) | Enantiomeric Excess (e.e.) (%) |
| Serratia marcescens Lipase (B570770) | Toluene / Phosphate Buffer | 7.2 - 7.5 | 30 | 50 - 52 | 45 - 47.5 | 90 - 99 |
| Lecitase® Ultra (immobilized) | Toluene | N/A | 30 | ~50 | 47 | >99 |
Data is for the para-isomer, Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, used as an illustrative example. google.comresearchgate.net
Integration of Flow Chemistry for Process Intensification and Enhanced Sustainability
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in line with green chemistry principles. amarequip.comacs.org The use of microreactors or tubular reactors provides a high surface-area-to-volume ratio, leading to superior heat and mass transfer. amarequip.com
Key benefits for the synthesis of this compound include:
Enhanced Safety: Epoxidation reactions, particularly those using potent oxidants like hydrogen peroxide or peracetic acid, can be highly exothermic. thieme-connect.comnih.gov Flow reactors allow for precise temperature control, minimizing the risk of thermal runaway. qub.ac.ukthieme-connect.com
Improved Efficiency: The enhanced mixing and heat transfer in flow systems can lead to shorter reaction times, higher conversions, and improved selectivity. amarequip.com
Scalability: Scaling up a flow process is often simpler and safer than scaling up a batch reaction, as it involves running the reactor for a longer duration rather than increasing the reactor volume. qub.ac.uk
Use of Hazardous Reagents: Flow chemistry enables the safe in situ generation and immediate use of hazardous intermediates, such as peracetic acid, reducing the risks associated with its storage and handling. qub.ac.ukacs.org
Molecular Level Biological Activity and Interactions of Oxirane Containing Esters
Mechanisms of Molecular Recognition and Enzyme Binding
The interaction of Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate with enzymes is governed by the principles of molecular recognition, where the molecule's three-dimensional shape and electronic properties determine its affinity for an enzyme's active site. The stereochemistry of the oxirane ring is a critical factor, as enzymes often exhibit high stereoselectivity.
The methoxyphenyl group and the methyl ester group contribute to the binding specificity through various non-covalent interactions, including:
Hydrophobic Interactions: The phenyl ring can engage with nonpolar pockets within an enzyme's active site.
Hydrogen Bonding: The oxygen atoms of the methoxy (B1213986), ester, and oxirane groups can act as hydrogen bond acceptors.
For instance, studies on the structurally similar para-isomer, methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate, show that it binds to lipase (B570770) enzymes, which catalyze its hydrolysis. google.com This binding is highly specific, with enzymes like those from Serratia marcescens showing a preference for certain enantiomers. google.com The methoxyphenyl group and the ester moiety are crucial for orienting the compound within the active site, positioning the oxirane ring for enzymatic action. vulcanchem.com This enantioselective recognition is fundamental in its role as a chiral building block in the synthesis of pharmaceuticals. google.com
Interactions with Biomolecules: Focus on DNA and Proteins at a Molecular Level
The defining chemical feature of this compound is its oxirane (epoxide) ring. This three-membered ring is highly strained and electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the basis for its interactions with critical biomolecules like DNA and proteins. smolecule.com
Elucidation of Covalent Adduct Formation
The electrophilic nature of the oxirane ring enables it to react with nucleophilic sites present in biomolecules. In DNA, the nitrogen and oxygen atoms of the nucleotide bases, particularly the N7 position of guanine, are potent nucleophiles. The interaction involves a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of a stable covalent bond. This process results in the formation of a DNA adduct, a segment of DNA that is covalently bonded to a chemical. The formation of such adducts can disrupt normal cellular processes like DNA replication and transcription. nih.gov
Understanding Alkylating Agent Mechanisms
Chemicals that form covalent bonds with nucleophilic sites in biomolecules are known as alkylating agents. Due to the reactivity of its epoxide moiety, this compound functions as an alkylating agent. The alkylation reaction involves the transfer of an alkyl group (in this case, the entire molecule minus the opened epoxide ring) to the nucleophile. This mechanism is not unique to this compound but is a characteristic feature of the epoxide class. The brominated analog, Methyl (2R,3S)-3-(Bromomethyl)oxirane-2-carboxylate, is noted to be a precursor for alkylating agents due to the enhanced electrophilicity from the bromine substitution.
Enzymatic Biotransformation Pathways: Role of Epoxide Hydrolases and Cytochromes P450
In biological systems, oxirane-containing compounds are typically metabolized by specific enzyme systems to facilitate their detoxification and excretion. The primary enzymes involved in the biotransformation of epoxides are epoxide hydrolases and cytochromes P450.
Epoxide Hydrolases (EH): These enzymes catalyze the hydrolysis of the epoxide ring by adding a water molecule, resulting in the formation of a corresponding diol. scirp.orgnih.gov This reaction is a key detoxification pathway, as it converts the reactive electrophilic epoxide into a less reactive, more water-soluble diol that can be more easily excreted. nih.gov Microsomal epoxide hydrolase (mEH) is particularly important in this process. scirp.org The hydrolysis occurs via a nucleophilic attack of water on one of the epoxide carbons, and the regioselectivity of this attack can be influenced by the substituents on the ring. nih.gov
Cytochromes P450 (CYP450): This superfamily of enzymes is central to the metabolism of a vast array of foreign compounds (xenobiotics). mdpi.com While EH directly targets the epoxide ring, CYP450 enzymes can catalyze a variety of oxidative reactions on different parts of the this compound molecule. nih.gov These reactions could include:
Aromatic Hydroxylation: Oxidation of the methoxyphenyl ring.
O-Dealkylation: Removal of the methyl group from the methoxy substituent.
Ester Cleavage: Oxidative cleavage of the methyl ester group to form a carboxylic acid. nih.gov
Further Epoxidation: In some cases, P450 enzymes can even form epoxides from unsaturated precursors. mdpi.comresearchgate.net
The specific CYP450 isoforms involved (e.g., CYP1A2, 2E1, 3A4) would determine the primary metabolic products. mdpi.com
Role as Metabolic Intermediates in Biological Pathways
As a result of enzymatic biotransformation, this compound can be considered a metabolic intermediate. The initial compound is a substrate for enzymes like epoxide hydrolases and cytochromes P450, and the products of these reactions are metabolites that can undergo further processing. For example, the diol formed by the action of epoxide hydrolase could be further conjugated (e.g., with glucuronic acid) in Phase II metabolism to increase its water solubility for excretion. Similarly, metabolites generated by CYP450 oxidation can also be substrates for subsequent enzymatic reactions.
Interactive Data Tables
Table 1: Summary of Molecular Interactions
| Interaction Type | Target Biomolecule | Key Functional Group | Mechanism |
|---|---|---|---|
| Enzyme Binding | Enzymes (e.g., Lipases, EH) | Oxirane, Ester, Phenyl | Non-covalent (Hydrophobic, H-bonding) |
| Covalent Adduct Formation | DNA, Proteins | Oxirane (Epoxide) | Nucleophilic attack, Ring-opening |
| Alkylation | DNA, Proteins | Oxirane (Epoxide) | Covalent modification |
Table 2: Key Enzymes in Biotransformation
| Enzyme Family | Specific Enzyme Example | Role | Resulting Product |
|---|---|---|---|
| Epoxide Hydrolases | Microsomal Epoxide Hydrolase (mEH) | Hydrolysis of epoxide ring | Diol |
| Cytochromes P450 | CYP1A2, CYP2E1, CYP3A4 | Oxidation (e.g., hydroxylation, ester cleavage) | Hydroxylated derivatives, Carboxylic acid |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Diltiazem |
| Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate |
| Methyl (2R,3S)-3-(Bromomethyl)oxirane-2-carboxylate |
Future Research Directions and Emerging Perspectives for Methyl 3 3 Methoxyphenyl Oxirane 2 Carboxylate
Exploration of Novel and Unprecedented Synthetic Methodologies
The synthesis of oxiranes, or epoxides, has a rich history, with established methods like the Darzens reaction and epoxidation of alkenes with peroxyacids. quimicaorganica.orgmasterorganicchemistry.com However, the future necessitates a shift towards more sophisticated and efficient strategies. For Methyl 3-(3-methoxyphenyl)oxirane-2-carboxylate, research is anticipated to move beyond conventional approaches to embrace novel catalytic systems.
Emerging areas of focus include:
Photocatalytic and Biocatalytic Strategies: These methods offer pathways that are not only efficient but also align with green chemistry principles, potentially leading to new, highly selective transformations. rsc.org
Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods.
Sulfur Ylides: The Corey-Chaykovsky reaction, utilizing sulfur ylides, presents an alternative route for the formation of epoxides from aldehydes and ketones, which could be adapted for this specific compound. quimicaorganica.org
Pursuit of Ultra-High Stereocontrol in Synthetic Transformations
The stereochemistry of this compound is critical for its application in pharmaceuticals. Achieving exceptionally high levels of stereocontrol is a primary objective for future synthetic endeavors. While methods like the Sharpless-Katsuki and Jacobsen epoxidations have been instrumental, the next generation of research will aim for even greater precision. mdpi.commit.edu
Future research will likely concentrate on:
Advanced Asymmetric Catalysis: Development of new chiral catalysts, including organocatalysts and metal-salen complexes, that can achieve near-perfect enantioselectivity and diastereoselectivity. mdpi.comrsc.org
Enzymatic Kinetic Resolution: The use of enzymes, such as epoxide hydrolases, to selectively react with one enantiomer of a racemic mixture is a powerful technique for obtaining enantiopure epoxides. nih.gov Future work may involve discovering or engineering novel enzymes with enhanced selectivity and broader substrate scope.
| Method | Description | Potential Advantages |
|---|---|---|
| Asymmetric Epoxidation (e.g., Jacobsen, Sharpless) | Uses chiral catalysts to directly form an enantiomerically enriched epoxide from an alkene. mdpi.commit.edu | High atom economy, direct formation of chiral product. |
| Enzymatic Kinetic Resolution | An enzyme selectively hydrolyzes one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and in high purity. nih.gov | Extremely high enantioselectivity, mild reaction conditions. |
| Chiral Organocatalysis | Uses small, chiral organic molecules to catalyze the epoxidation, avoiding potentially toxic or expensive metals. mdpi.com | Lower toxicity, often milder conditions, readily available catalysts. |
Advancements in Predictive Computational Studies for Reactivity and Selectivity
Computational chemistry is becoming an indispensable tool for predicting and understanding chemical reactions. Quantum chemical calculations and machine learning models are set to revolutionize how synthetic routes are designed and optimized. nih.govdigitellinc.com For this compound, these tools can provide deep insights into reaction mechanisms and selectivity. rsc.org
Key areas for future computational research include:
Transition State Modeling: Using quantum mechanics to calculate the energies of transition states for different reaction pathways can help predict the major products and optimize conditions to favor the desired stereoisomer. nih.gov
Machine Learning (ML) Models: ML algorithms can be trained on vast datasets of reaction outcomes to predict the regio- and stereoselectivity of new reactions with high accuracy, reducing the need for extensive experimental screening. rsc.orgnih.gov
Mechanism Elucidation: Computational studies can help elucidate complex reaction mechanisms, such as the "butterfly mechanism" in peroxyacid epoxidations, providing a rational basis for catalyst and substrate design. wikipedia.org
Innovation in the Design of Highly Selective and Robust Catalytic Systems
The development of new catalysts is central to advancing the synthesis of complex molecules. For this compound, the focus will be on catalysts that are not only highly selective but also robust, reusable, and environmentally benign.
Future innovations are expected in:
Heterogeneous Catalysts: Supporting catalysts on solid materials (e.g., mesoporous silica (B1680970), polymers) can facilitate easy separation and recycling, making processes more sustainable and cost-effective. mdpi.com
Bimetallic and Multi-metallic Systems: Combining two or more different metals in a single catalytic complex can lead to cooperative effects, resulting in enhanced activity and selectivity that cannot be achieved with single-metal catalysts. illinois.edu
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild conditions. worldpharmatoday.com Future work will involve discovering new enzymes and improving existing ones through protein engineering.
Comprehensive Integration of Green Chemistry Principles Across the Synthetic Lifecycle
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. nih.govmdpi.com The synthesis of this compound provides numerous opportunities for implementing greener practices throughout its entire lifecycle. acsgcipr.org
A holistic green approach would involve:
Life Cycle Assessment (LCA): Evaluating the environmental impact of a chemical process from raw material extraction to final product disposal. rsc.orgacs.org This allows for the identification of hotspots and areas for improvement.
Sustainable Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, ethanol, or bio-based solvents. mdpi.com
Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste. acs.org Metrics like Process Mass Intensity (PMI) and E-Factor are used to quantify the "greenness" of a process. rsc.org
| Green Chemistry Principle | Application in Synthesis | Example Metric |
|---|---|---|
| Waste Prevention | Designing syntheses to produce minimal waste. | E-Factor (mass of waste / mass of product). rsc.org |
| Atom Economy | Maximizing the incorporation of material from the starting materials into the final product. | Atom Economy (%). |
| Use of Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. researchgate.net | Catalyst Turnover Number. |
| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of hazardous solvents. mdpi.com | Process Mass Intensity (PMI). rsc.org |
Deeper Mechanistic Understanding of Molecular-Level Interactions and Biological Recognition
A fundamental understanding of how this compound interacts with catalysts and biological systems at the molecular level is crucial for rational design and optimization. The high reactivity of the strained three-membered epoxide ring is a key feature, allowing for ring-opening reactions with a wide range of nucleophiles. wikipedia.orglumenlearning.com
Future research in this area will focus on:
Enzyme-Substrate Interactions: Studying the precise interactions between the epoxide and the active site of enzymes used in its synthesis or resolution (e.g., lipases, epoxide hydrolases). This can guide the design of more efficient biocatalysts. researchgate.netresearchgate.net
Catalyst-Substrate Mechanistic Studies: Investigating the detailed mechanism of catalytic reactions, such as the hydrolytic kinetic resolution (HKR), can lead to the development of more active and selective catalysts. nih.gov
Biological Target Recognition: As a precursor to active pharmaceutical ingredients, understanding how the structural and stereochemical features of the epoxide influence the biological activity of the final drug molecule is of paramount importance.
Q & A
Q. What green chemistry approaches apply to the compound’s synthesis?
- Methodological Answer : Solvent-free mechanochemical synthesis or aqueous-phase reactions reduce waste. Catalytic systems (e.g., enzymes or recyclable ionic liquids) improve atom economy. Life-cycle assessments (LCAs) compare energy inputs and E-factors (~15 for traditional vs. ~5 for green routes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
